molecular formula C16H10BrFN2O B6133658 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No. B6133658
M. Wt: 345.16 g/mol
InChI Key: ORHMOZANMSDUQF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells and fungi. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been found to have low toxicity in normal cells, indicating its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its low toxicity in normal cells. This compound has also been found to have high selectivity towards cancer cells and fungi, making it a potential candidate for targeted therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one. One of the future directions is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another future direction is to study its potential use as a therapeutic agent for the treatment of cancer and fungal infections. Furthermore, future studies can focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies can focus on further investigating its mechanism of action and potential use as a therapeutic agent for the treatment of cancer and fungal infections.

Synthesis Methods

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one can be synthesized using different methods. One of the methods involves the reaction of 4-bromoaniline and 2-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then further reacted with imidazole and acetic anhydride to obtain the final product.

Scientific Research Applications

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal properties and has shown promising results in inhibiting the growth of various fungal strains. Furthermore, this compound has been studied for its potential use as a fluorescence probe for the detection of metal ions.

properties

IUPAC Name

(4E)-2-(4-bromophenyl)-4-[(2-fluorophenyl)methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O/c17-12-7-5-10(6-8-12)15-19-14(16(21)20-15)9-11-3-1-2-4-13(11)18/h1-9H,(H,19,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHMOZANMSDUQF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.